molecular formula C21H20N2O3S B2544995 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 372506-82-6

3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No.: B2544995
CAS No.: 372506-82-6
M. Wt: 380.46
InChI Key: KTXUPCOVVXPAAI-UHFFFAOYSA-N
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Description

The compound “3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of the thiazolidine products has been confirmed using 1H-NMR .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions have been described . This click-type reaction afforded a thiazolidine product that remains stable and did not require any catalyst .


Physical and Chemical Properties Analysis

Thiazolidine products are extremely stable at different pH levels and show no sign of degradation even after 7 days .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

Researchers have synthesized a range of thiazolidinone derivatives with potential biological applications. For instance, a novel series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Similarly, novel 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles have been developed, showcasing the versatility of these compounds in creating diverse chemical structures with potential biological activities (Rao & Reddy, 2008).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of these compounds. For example, a series of thiazolidinone derivatives exhibited significant antimicrobial activity, highlighting their potential as the basis for developing new antimicrobial and antifungal agents (Patel, Kumari, & Patel, 2012).

Photochromic and Redox Properties

The photochromic and redox properties of certain derivatives have been investigated, revealing interesting behaviors that could be applied in materials science. For instance, 2H-pyrano[3,2-c]chromen-5-one derivatives were studied for their photochromic and redox properties, indicating potential applications in developing materials with specific optical and electronic properties (Huang et al., 2007).

Antitumor Activity

The antitumor activity of certain thiazolidine and thiazolidinone derivatives has been explored, with some compounds showing promising results against various cancer cell lines. This suggests potential therapeutic applications for these compounds in cancer treatment (Yu et al., 2017).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one are largely attributed to the thiazolidine motif. Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Cellular Effects

While specific cellular effects of This compound . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of This compound is not yet fully understood. Thiazolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of This compound in laboratory settings are not yet fully documented

Properties

IUPAC Name

3-[2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-22(2)16-9-7-14(8-10-16)20-23(11-12-27-20)19(24)17-13-15-5-3-4-6-18(15)26-21(17)25/h3-10,13,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUPCOVVXPAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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